
N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide is a chemical compound with the following structure:
Structure:C14H12BrNO2S
This compound belongs to the class of sulfonamides, which are derivatives of sulfonic acids. Sulfonamides have been widely studied due to their diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes:: The synthetic route for N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide involves the condensation of 3-bromobenzaldehyde with 4-methylbenzenesulfonohydrazide. The reaction proceeds through the formation of an imine (Schiff base) linkage. The overall reaction can be represented as follows:
3-Bromobenzaldehyde+4-Methylbenzenesulfonohydrazide→this compound
Reaction Conditions:: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or methanol) with an acid catalyst (e.g., acetic acid). The product can be isolated by filtration or recrystallization.
Industrial Production:: While there isn’t extensive industrial-scale production of this specific compound, it serves as an intermediate in the synthesis of other functionalized sulfonamides.
Analyse Des Réactions Chimiques
N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions:
Oxidation: It may be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction can yield the corresponding sulfonamide.
Substitution: The bromine atom can be substituted with other functional groups.
Common reagents and conditions depend on the specific reaction type. For example:
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the bromine.
Major products formed depend on the reaction conditions and substituents present.
Applications De Recherche Scientifique
Medicinal Chemistry: It could serve as a scaffold for designing new drugs targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate, it contributes to the synthesis of more complex molecules.
Photometric Determination: Related compounds have been used in spectrophotometric determination methods for metal ions.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. It may interact with biological targets, affecting enzymatic processes or cellular pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include:
- N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- N’- (1- (3-Bromophenyl)ethylidene)isonicotinohydrazide
These compounds share structural similarities but may exhibit distinct properties and applications.
Propriétés
Formule moléculaire |
C15H14BrNO2S |
|---|---|
Poids moléculaire |
352.2 g/mol |
Nom IUPAC |
(NE)-N-[1-(3-bromophenyl)ethylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H14BrNO2S/c1-11-6-8-15(9-7-11)20(18,19)17-12(2)13-4-3-5-14(16)10-13/h3-10H,1-2H3/b17-12+ |
Clé InChI |
JQQKBYQVHGIDNB-SFQUDFHCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC(=CC=C2)Br |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


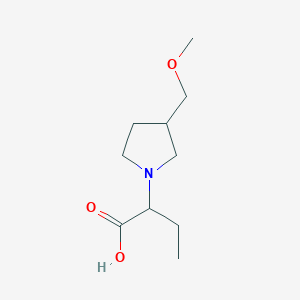
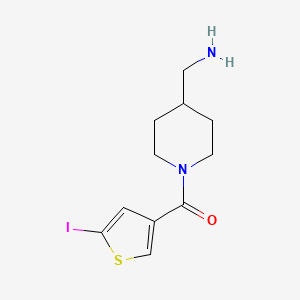
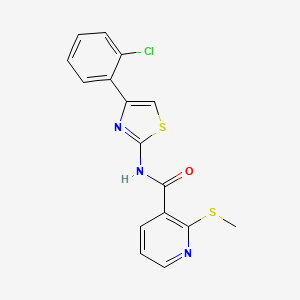
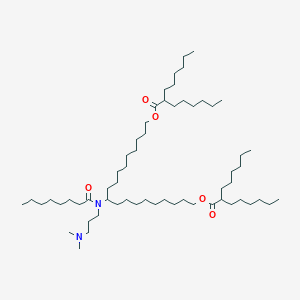
![6-[(4-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350905.png)


![Methyl 3-(6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoate](/img/structure/B13350928.png)
![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide](/img/structure/B13350931.png)
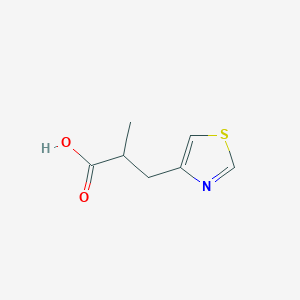
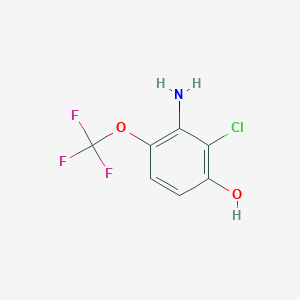
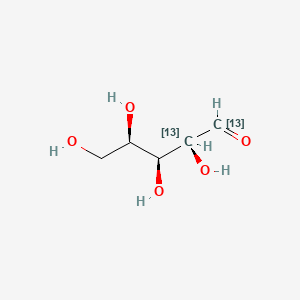
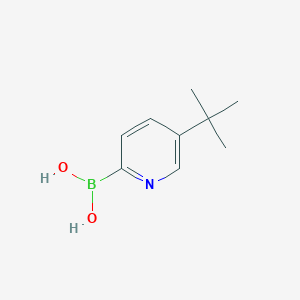
![8-fluoro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-3-quinolinecarboxamide](/img/structure/B13350958.png)
